molecular formula C2H4O<br>C2H4O<br>CH3CHO B116499 Acetaldehyde CAS No. 75-07-0

Acetaldehyde

Cat. No.: B116499
CAS No.: 75-07-0
M. Wt: 44.05 g/mol
InChI Key: IKHGUXGNUITLKF-UHFFFAOYSA-N
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Description

Acetaldehyde, also known as ethanal, is an organic chemical compound with the formula CH₃CHO. It is a colorless liquid or gas that boils near room temperature and has a pungent, fruity odor. This compound is one of the most important aldehydes, occurring widely in nature and being produced on a large scale in industry. It is found naturally in coffee, bread, and ripe fruit, and is also produced by plants. Additionally, this compound is a byproduct of ethanol metabolism in the liver and is a contributing factor to hangovers .

Mechanism of Action

Target of Action

Acetaldehyde, also known as ethanal, is an organic chemical compound that plays a significant role in various biological and chemical processes . It primarily targets the liver enzyme alcohol dehydrogenase, which is responsible for the partial oxidation of ethanol . It also interacts with aldehyde dehydrogenase (ALDH), an enzyme that catalyzes the oxidation of this compound . The ALDH enzyme is particularly important in the metabolism of this compound, with variations in its efficiency due to genetic polymorphisms having significant effects on this compound metabolism .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. In the metabolism of alcohol, ethanol is first converted to this compound by the liver enzyme alcohol dehydrogenase . This compound is then further oxidized to acetate by ALDH . This process is crucial in the metabolism of alcohol and contributes to the effects of alcohol consumption, including the symptoms of a hangover .

Biochemical Pathways

The primary biochemical pathway involving this compound is the metabolism of alcohol. The first step in this process is the conversion of ethanol to this compound by alcohol dehydrogenase . This compound is then converted to acetate by ALDH . Acetate is further metabolized into carbon dioxide and water, which are eliminated from the body . This compound also plays a role in the formation of various other compounds, such as pyridine derivatives, pentaerythritol, and crotonaldehyde .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed and distributed throughout the body . It is primarily metabolized in the liver, where it is converted to acetate by ALDH . The acetate is then further metabolized and eventually excreted from the body . The efficiency of these processes can vary significantly among individuals due to genetic variations in the ALDH enzyme .

Result of Action

The action of this compound results in various molecular and cellular effects. Its metabolism produces acetate, which can be used by the body for energy production . The accumulation of this compound in the body can lead to a range of adverse effects, including facial flushing, headaches, and nausea . These symptoms are part of the disulfiram-alcohol reaction, which occurs when alcohol is consumed after taking disulfiram, a drug used to treat alcohol dependence .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol, can affect the metabolism of this compound . Additionally, this compound can be produced and released into the environment through various processes, including the combustion of fuel hydrocarbons and the decay of organic matter . These environmental sources of this compound can contribute to its levels in the body and thus influence its action and effects .

Biochemical Analysis

Biochemical Properties

Acetaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the aldehyde dehydrogenase complex, which catalyzes the oxidation of this compound to acetic acid, was purified from the membrane fraction of the industrial vinegar-producing strain Acetobacter europaeus . The determined K_m for this compound was 2.1 mM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The Wacker process is the dominant industrial method for producing this compound. It involves the oxidation of ethylene using a catalyst system consisting of palladium chloride and copper chloride .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium chloride (PdCl₂), copper chloride (CuCl₂), copper (Cu)

Major Products

    Acetic Acid: From oxidation

    Ethanol: From reduction

    β-Hydroxy Aldehydes: From aldol addition

Comparison with Similar Compounds

Acetaldehyde is part of the aldehyde family, which includes compounds like formaldehyde and propionaldehyde. Compared to these compounds, this compound is unique due to its widespread occurrence in nature and its significant industrial production . Similar compounds include:

    Formaldehyde (CH₂O): A simpler aldehyde with a higher reactivity and toxicity.

    Propionaldehyde (C₃H₆O): A slightly larger aldehyde with similar chemical properties but less industrial significance.

This compound’s unique combination of natural occurrence, industrial importance, and reactivity makes it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

acetaldehyde
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InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3
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InChI Key

IKHGUXGNUITLKF-UHFFFAOYSA-N
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Canonical SMILES

CC=O
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Molecular Formula

C2H4O, Array, CH3CHO
Record name ACETALDEHYDE
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Related CAS

9002-91-9
Record name Acetaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID5039224
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Molecular Weight

44.05 g/mol
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Physical Description

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor.
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Boiling Point

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F
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Flash Point

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F
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Solubility

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible
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Density

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79
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Vapor Density

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52
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Vapor Pressure

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg
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Mechanism of Action

The present review updates the relationship between acetaldehyde and parkinsonism with a specific focus on the role of P450 system and CYP 2E1 isozyme particularly. We have indicated that acetaldehyde is able to enhance the parkinsonism induced in mice by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin able to damage the nigrostriatal dopaminergic pathway. Similarly diethyldithiocarbamate, the main metabolite of disulfiram, a drug widely used to control alcoholism, diallylsulfide (DAS) and phenylisothiocyanate also markedly enhance the toxin-related parkinsonism. All these compounds are substrate/inhibitors of CYP450 2E1 isozyme. The presence of CYP 2E1 has been detected in the dopamine (DA) neurons of rodent Substantia Nigra (SN), but a precise function of the enzyme has not been elucidated yet. By treating CYP 2E1 knockout (KO) mice with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, the SN induced lesion was significantly reduced when compared with the lesion observed in wild-type animals. Several in vivo and in vitro studies led to the conclusion that CYP 2E1 may enhance the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in mice by increasing free radical production inside the dopaminergic neurons. Acetaldehyde is a good substrate for CYP 2E1 enzyme as the other substrate-inhibitors and by this way may facilitate the susceptibility of dopaminergic neurons to toxic events. The literature suggests that ethanol and/or disulfiram may be responsible for toxic parkinsonism in human and it indicates that basal ganglia are the major targets of disulfiram toxicity. A very recent study reports that there are a decreased methylation of the CYP 2E1 gene and increased expression of CYP 2E1 mRNA in Parkinson's disease (PD) patient brains. This study suggests that epigenetic variants of this cytochrome contribute to the susceptibility, thus confirming multiples lines of evidence which indicate a link between environmental toxins and PD., ... The overall focus of this review is on acetaldehyde and its direct and indirect effects on the nuclear and mitochondrial genome. We first consider different acetaldehyde-DNA adducts, including a critical assessment of the evidence supporting a role for acetaldehyde-DNA adducts in alcohol related carcinogenesis, and consideration of additional data needed to make a conclusion. We also review recent data on the role of the Fanconi anemia DNA repair pathway in protecting against acetaldehyde genotoxicity and carcinogenicity, as well as teratogenicity. We also review evidence from the older literature that acetaldehyde may impact the genome indirectly, via the formation of adducts with proteins that are themselves critically involved in the maintenance of genetic and epigenetic stability. Finally, we note the lack of information regarding acetaldehyde effects on the mitochondrial genome, which is notable since aldehyde dehydrogenase 2 (ALDH2), the primary acetaldehyde metabolic enzyme, is located in the mitochondrion, and roughly 30% of East Asian individuals are deficient in ALDH2 activity due to a genetic variant in the ALDH2 gene. In summary, a comprehensive understanding of all of the mechanisms by which acetaldehyde impacts the function of the genome has implications not only for alcohol and cancer, but types of alcohol related pathologies as well., This study examines the effects of the ethanol metabolite, acetaldehyde, on the clinically relevant drug transporter, PEPT1. The metabolism of ethanol and the following acetaldehyde formation is thought to modulate the uptake capacity of PEPT1 within the gastrointestinal tract for a variety of clinically important peptidomimetic drug compounds. Glycylsarcosine ([(3)H]-GlySar), a nonhydrolysable PEPT1 specific substrate was used ... . In vitro uptake studies were performed in the Caco-2 and Chinese hamster ovary (CHO)-hPEPT1 cell models, measuring cellular uptake of labeled compound against increasing levels of unlabeled compound in the presence of acetaldehyde. In vivo absorption of [(3)H]-GlySar was measured in male Sprague-Dawley rats that were treated with oral dose of ethanol/disulfiram (5 g/kg / 100 mg/kg) for 6 days. These results were compared to control rats treated with saline, ethanol alone or disulfiram alone. In vitro uptake of [(3)H]-GlySar in CHO-hPEPT1 cells treated with 1 mM acetaldehyde was significantly decreased (p < 0.05) as compared to untreated controls. The uptake of [(3)H]-GlySar in Caco-2 cell monolayers treated with 1 mM acetaldehyde was also significantly decreased as compared to the untreated control cells. In vivo absorption of [(3)H]-GlySar in ethanol treated rats, as measured by AUC(0-12 hours) were decreased by approximately 50% versus the control rat group. /It was concluded/ ... that acetaldehyde significantly modulates PEPT1 function and, thereby, affects drug bioavailability. ..., Six transient receptor potential (TRP) ion channels expressed in the sensory afferents play an important role as body thermosensors and also as peripheral pain detectors. ... Human and mouse TRPA1 are activated by acetaldehyde, an intermediate substance of ethanol metabolism, in the HEK293T cell heterologous expression system and in cultured mouse trigeminal neurons. Acetaldehyde failed to activate other temperature-sensitive TRP channels expressed in sensory neurons. TRPA1 antagonists camphor and gadolinium, and a general TRP blocker ruthenium red inhibited TRPA1 activation by acetaldehyde. Camphor, gadolinium and ruthenium red also suppressed the acute nociceptive behaviors induced by the intradermal administration of acetaldehyde into the mouse footpads. Intradermal co-application of prostaglandin E2 and acetaldehyde greatly potentiated the acetaldehyde-induced nociceptive responses, and this effect was reversed by treatment with the TRPA1 antagonist camphor. These results suggest that acetaldehyde causes nociception via TRPA1 activation. /The/ data may also help elucidate the mechanisms underlying acetaldehyde-related pathological symptoms such as hangover pain., For more Mechanism of Action (Complete) data for ACETALDEHYDE (6 total), please visit the HSDB record page.
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Color/Form

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F)

CAS No.

75-07-0
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Melting Point

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F
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Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
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1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
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Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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Yield
68%
Yield
5%
Yield
14%

Synthesis routes and methods IV

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde
Reactant of Route 2
Acetaldehyde
Reactant of Route 3
Acetaldehyde
Reactant of Route 4
Acetaldehyde
Reactant of Route 5
Acetaldehyde
Reactant of Route 6
Acetaldehyde

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